N-Acetyl-D-methionine

Vue d'ensemble

Description

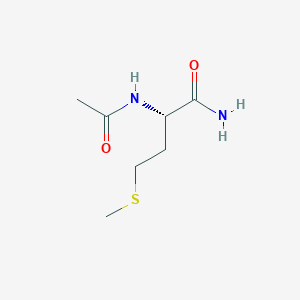

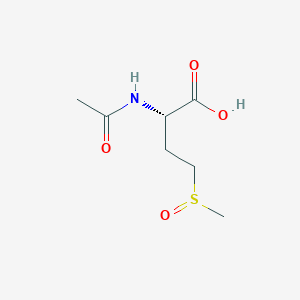

N-Acetyl-DL-methionine is a methionine derivative that is methionine in which one of the amine hydrogens is substituted by an acetyl group . It is used as a pharmaceutical intermediate and biochemical reagent . It is also used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-acetyl-D-methionine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis

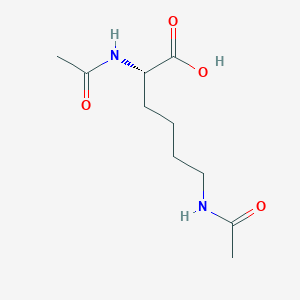

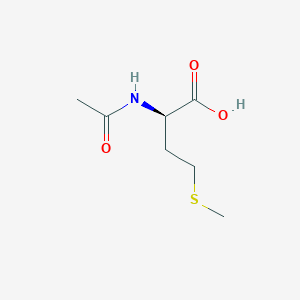

N-Acetyl-D-methionine has a linear formula of CH3SCH2CH2CH(NHCOCH3)CO2H . It contains a carboxyl group, an N-acetyl group, and a side chain attached to a C3 atom .Chemical Reactions Analysis

The reaction kinetics for the hydrolysis of N-acetyl-DL-methionine have been studied .Physical And Chemical Properties Analysis

N-Acetyl-DL-methionine has a molecular weight of 191.25 and a melting point of 117-119 °C (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Methionine Production

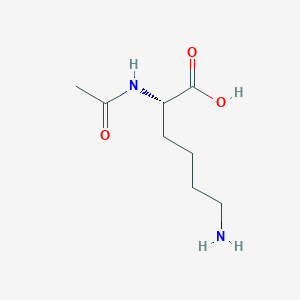

N-Acetyl-D-methionine plays a crucial role in the production of methionine . Methionine is an essential amino acid in the human body with versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . It is produced mainly by Rexim® in Nanning, China by Evonik, Germany .

Pharmaceutical Applications

N-Acetyl-D-methionine is used as a reference standard in specified quality tests and assays as specified in the USP compendia . However, these products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Anti-Proliferative and Growth-Inhibiting Effects

Research has shown that selenium-containing methionine (NASeLM: N-acetyl-selenomethionine), in contrast to non-selenium-containing methionine (NaLM: Na-acetyl-L-methionine), has an anti-proliferative and growth-inhibiting effect on two different cancer cells with high radical activity .

Biomedical Applications

Due to its multifunctional properties, methionine holds immense potential for biomedical applications . However, more research is needed to fully understand and utilize these properties.

Mécanisme D'action

Target of Action

N-Acetyl-D-Methionine (NADM) is an amino acid derivative that primarily targets two proteins: Rhodopsin, a light-sensitive receptor protein involved in visual phototransduction , and N-acylamino acid racemase, an enzyme found in Amycolatopsis sp . .

Mode of Action

It is known that nadm can modulate neuronal activity through gabaergic inhibition . This suggests that NADM may interact with its targets to influence neurotransmission, potentially altering cellular signaling and function.

Biochemical Pathways

NADM is involved in the methionine metabolism pathway . Methionine is an essential amino acid that can be metabolized through two major pathways: remethylation cycle and transsulfuration pathway . NADM, being a derivative of methionine, likely participates in these pathways, influencing the synthesis and degradation of methionine and other related compounds.

Pharmacokinetics

It is known that nadm is used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .

Result of Action

Studies suggest that nadm may have neuroprotective properties , and its supplementation can increase the activity of antioxidative enzymes and prevent intensive histological changes in liver in conditions of subchronic methionine exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NADM. For instance, in dairy diets, supplementation with NADM has been shown to increase milk fat concentration, resulting in increases in milk fat yield and feed efficiency . .

Orientations Futures

N-Acetyl-l-leucine, a similar compound, is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . This suggests potential future directions for the study and application of N-Acetyl-D-methionine.

Propriétés

IUPAC Name |

(2R)-2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030786 | |

| Record name | N-Acetyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-methionine | |

CAS RN |

1509-92-8 | |

| Record name | N-Acetyl-D-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

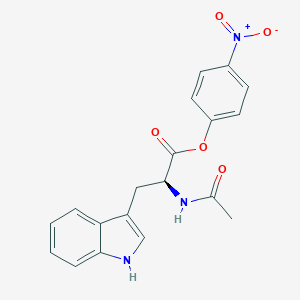

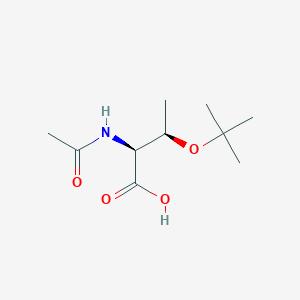

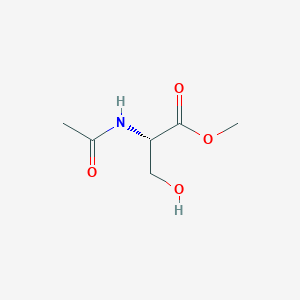

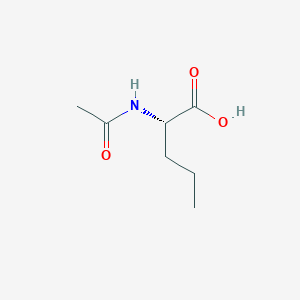

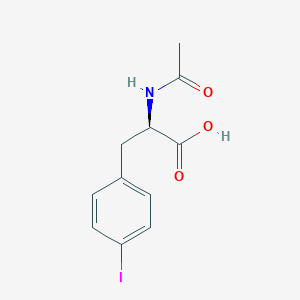

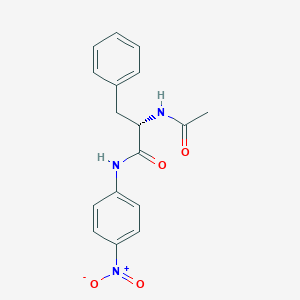

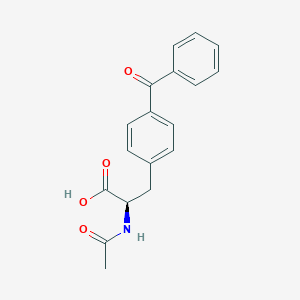

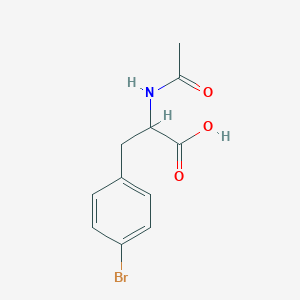

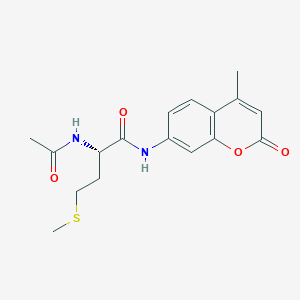

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.